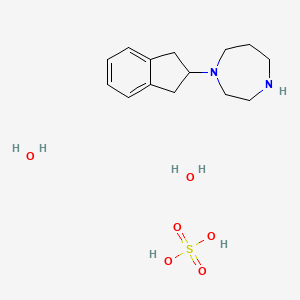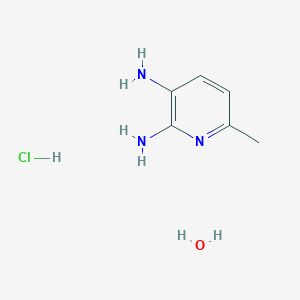
6-Methylpyridine-2,3-diamine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyridine-2,3-diamine hydrochloride hydrate is a chemical compound with the molecular formula C6H10ClN3·H2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-2,3-diamine hydrochloride hydrate typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine-2,3-diamine.
Hydrochloride Formation: The diamine is then reacted with hydrochloric acid to form the hydrochloride salt.
Hydration: The final step involves the addition of water to obtain the hydrate form of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale synthesis of 6-methylpyridine-2,3-diamine.
Purification: Purification of the diamine to ensure high purity.
Conversion to Hydrochloride: Reaction with hydrochloric acid in large reactors.
Hydration: Controlled addition of water to form the hydrate.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-2,3-diamine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted pyridine derivatives with different functional groups.
Scientific Research Applications
6-Methylpyridine-2,3-diamine hydrochloride hydrate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2,3-diamine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.
Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-2,3-diamine: The non-hydrochloride form of the compound.
6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride: A similar compound with a methoxy group.
2-Amino-6-methylpyridin-3-ol: A hydroxylated derivative.
Uniqueness
6-Methylpyridine-2,3-diamine hydrochloride hydrate is unique due to its specific combination of a methyl group at the 6-position and diamine functionality at the 2,3-positions, along with its hydrochloride and hydrate forms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
6-methylpyridine-2,3-diamine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH.H2O/c1-4-2-3-5(7)6(8)9-4;;/h2-3H,7H2,1H3,(H2,8,9);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIOABJRNLSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7969915.png)


![[2-(Dimethylcarbamoyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969943.png)


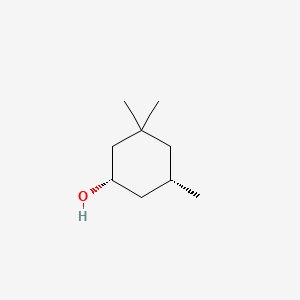
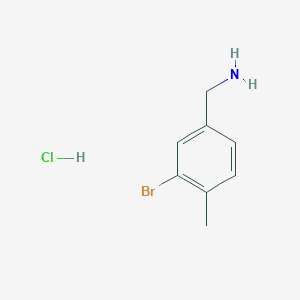
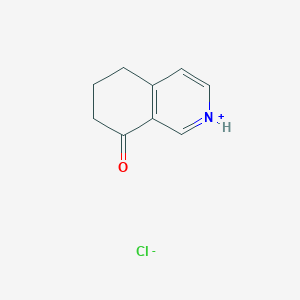
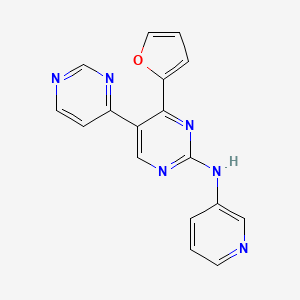

![Dibenzo[b,d]thien-2-ylboronic acid hydrate](/img/structure/B7970009.png)
![potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate](/img/structure/B7970016.png)
